molecular formula C14H12N2O2 B7498015 N-(2,3-dihydro-1-benzofuran-5-yl)pyridine-3-carboxamide

N-(2,3-dihydro-1-benzofuran-5-yl)pyridine-3-carboxamide

Cat. No.: B7498015
M. Wt: 240.26 g/mol
InChI Key: MHPJTDAGYGUAOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1-benzofuran-5-yl)pyridine-3-carboxamide, also known as DBF or PD98059, is a chemical compound that has been extensively studied in the field of biochemistry and molecular biology. It is a potent and selective inhibitor of the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cellular signaling and regulation.

Mechanism of Action

N-(2,3-dihydro-1-benzofuran-5-yl)pyridine-3-carboxamide inhibits the activity of MEK by binding to its ATP-binding site and preventing the phosphorylation of downstream targets such as extracellular signal-regulated kinase (ERK). This results in the inhibition of the MAPK pathway and downstream signaling events. This compound has been shown to be a non-competitive inhibitor of MEK, meaning that it does not compete with ATP for binding to the active site.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and decrease angiogenesis. This compound has also been shown to have neuroprotective effects in animal models of neurological disorders such as Parkinson's disease and stroke. In addition, this compound has been shown to have cardioprotective effects in animal models of myocardial infarction.

Advantages and Limitations for Lab Experiments

N-(2,3-dihydro-1-benzofuran-5-yl)pyridine-3-carboxamide has several advantages as a research tool, including its high selectivity for MEK and its well-characterized mechanism of action. It has also been shown to be effective in a wide range of cell types and animal models. However, this compound has some limitations, including its relatively low potency compared to other MEK inhibitors and its potential for off-target effects.

Future Directions

There are several future directions for research on N-(2,3-dihydro-1-benzofuran-5-yl)pyridine-3-carboxamide. One area of interest is the development of more potent and selective MEK inhibitors based on the structure of this compound. Another area of interest is the investigation of the role of the MAPK pathway in other diseases and biological processes. Finally, the use of this compound as a therapeutic agent in human diseases warrants further investigation.

Synthesis Methods

The synthesis of N-(2,3-dihydro-1-benzofuran-5-yl)pyridine-3-carboxamide involves several steps, starting with the reaction of 2,3-dihydrobenzofuran with 3-bromopyridine-2-carboxylic acid in the presence of a base such as potassium carbonate. This reaction leads to the formation of an intermediate, which is then coupled with an amine group to yield the final product. Several modifications to this synthesis method have been reported in the literature, including the use of different starting materials and reaction conditions.

Scientific Research Applications

N-(2,3-dihydro-1-benzofuran-5-yl)pyridine-3-carboxamide has been widely used as a research tool to study the MAPK pathway and its role in various cellular processes such as proliferation, differentiation, and apoptosis. It has been shown to inhibit the activity of the MAPK kinase (MEK), which is upstream of the MAPK pathway and activates it. This compound has been used to investigate the role of the MAPK pathway in cancer, cardiovascular diseases, and neurological disorders.

Properties

IUPAC Name

N-(2,3-dihydro-1-benzofuran-5-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2/c17-14(11-2-1-6-15-9-11)16-12-3-4-13-10(8-12)5-7-18-13/h1-4,6,8-9H,5,7H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHPJTDAGYGUAOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)NC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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